Etiamide

描述

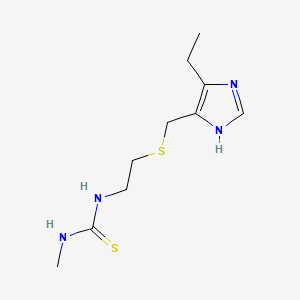

Etiamide (assumed to refer to Ethionamide, CAS 536-33-4) is a thioamide derivative with the molecular formula C₈H₁₀N₂S and a molecular weight of 166.24 g/mol. It is primarily used as a second-line antitubercular agent, inhibiting mycolic acid synthesis in Mycobacterium tuberculosis. Ethionamide is structurally characterized by a pyridine ring substituted with an ethylthioamide group, distinguishing it from carboxamide analogs .

Key properties include:

- Solubility: Slightly soluble in water, soluble in ethanol and chloroform.

- Pharmacology: Administered orally, metabolized in the liver, and exhibits dose-dependent hepatotoxicity.

- Mechanism: Acts as a prodrug, activated by bacterial EthA to form a nicotinamide adenine dinucleotide (NAD) adduct, disrupting cell wall synthesis .

属性

CAS 编号 |

38603-25-7 |

|---|---|

分子式 |

C10H18N4S2 |

分子量 |

258.4 g/mol |

IUPAC 名称 |

1-[2-[(4-ethyl-1H-imidazol-5-yl)methylsulfanyl]ethyl]-3-methylthiourea |

InChI |

InChI=1S/C10H18N4S2/c1-3-8-9(14-7-13-8)6-16-5-4-12-10(15)11-2/h7H,3-6H2,1-2H3,(H,13,14)(H2,11,12,15) |

InChI 键 |

JPQIZBIHYOVWBR-UHFFFAOYSA-N |

SMILES |

CCC1=C(NC=N1)CSCCNC(=S)NC |

规范 SMILES |

CCC1=C(NC=N1)CSCCNC(=S)NC |

其他CAS编号 |

38603-25-7 |

同义词 |

etiamide N-methyl-N'-(2-(5-ethyl-4-imidazolylmethylthio)ethyl)thio-urea |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

Key Observations :

- Thioamide vs. Carboxamide : Ethionamide’s sulfur atom enhances lipophilicity and bacterial membrane penetration compared to Acetamide’s oxygen-based carboxamide, improving antimicrobial activity but increasing hepatotoxicity .

- Amidine vs. Diamide : Acetamidine’s basic amidine group (pKa ~12) facilitates ionic interactions in drug-receptor binding, unlike Ethanediamide’s neutral diamide structure .

Pharmacological and Physicochemical Properties

Research Findings :

- Metabolic Stability : Ethionamide’s thioamide group is prone to oxidative metabolism, requiring co-administration with cytochrome P450 inhibitors to reduce toxicity .

- Synthetic Routes : Thioamides like Ethionamide can be synthesized via Willgerodt-Kindler reactions, whereas 1,2,4-thiadiazoles (e.g., from thioamides) are explored for antimicrobial scaffolds .

Contradictions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。